4,4,15,15-Tetraethoxy-3,16-dioxa-8,9,10,11-tetrathia-4,15-disilaoctadecane
Overview
Description
The compound 4,4,15,15-Tetraethoxy-3,16-dioxa-8,9,10,11-tetrathia-4,15-disilaoctadecane is a silicon-containing organic molecule that is part of a class of compounds known for their unique structural features, which often include heteroatoms such as sulfur and oxygen in a macrocyclic configuration. While the specific compound is not directly discussed in the provided papers, similar compounds with macrocyclic structures and heteroatoms are mentioned, which can provide insights into the potential properties and behaviors of the compound of interest.
Synthesis Analysis
The synthesis of related macrocyclic compounds typically involves the formation of a ring structure containing various heteroatoms. For example, the synthesis of 4-oxo- and 4-anti-formyl-8,10,12,13-tetraoxapentacyclo-[5.5.1.02,6.03,11.05,9]tridecanes was achieved through ozonolysis followed by reduction with dimethyl sulfide, resulting in moderate yields of the target compounds . This suggests that similar synthetic strategies could potentially be applied to the synthesis of 4,4,15,15-Tetraethoxy-3,16-dioxa-8,9,10,11-tetrathia-4,15-disilaoctadecane, with appropriate modifications to accommodate the presence of silicon and thioether groups.
Molecular Structure Analysis
The molecular structure of macrocyclic compounds is often complex, with multiple heteroatoms contributing to the overall conformation and stability of the molecule. X-ray diffraction studies of related compounds, such as the complexes of 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane, reveal intricate hydrogen bonding patterns and supramolecular networks . These findings can be extrapolated to suggest that 4,4,15,15-Tetraethoxy-3,16-dioxa-8,9,10,11-tetrathia-4,15-disilaoctadecane may also exhibit a complex structure with potential for intermolecular interactions, particularly involving the ether and thioether groups.
Chemical Reactions Analysis
The reactivity of macrocyclic compounds is often influenced by the presence and arrangement of heteroatoms within the ring. The compound 4,7,13,16-tetraoxa-1,10-dithiacyclooctadecanebis(diiodine) demonstrates low electrical conductivity, which is attributed to the absence of continuous polyiodide chains in its structure . This indicates that the electronic properties of such compounds can be fine-tuned by altering the heteroatom content and connectivity, which could also apply to the chemical reactivity of 4,4,15,15-Tetraethoxy-3,16-dioxa-8,9,10,11-tetrathia-4,15-disilaoctadecane.
Physical and Chemical Properties Analysis
The physical and chemical properties of macrocyclic compounds are closely related to their molecular structure. For instance, the Raman spectrum of 4,7,13,16-tetraoxa-1,10-dithiacyclooctadecanebis(diiodine) shows a peak at 164 cm^-1, which is assigned to the symmetric stretching mode of I2 . This suggests that the Raman spectrum of 4,4,15,15-Tetraethoxy-3,16-dioxa-8,9,10,11-tetrathia-4,15-disilaoctadecane could also provide valuable information about its molecular vibrations, particularly those involving Si-O and C-S bonds. The conductivity and other physical properties would likely be influenced by the specific arrangement of heteroatoms and the overall molecular conformation.
Scientific Research Applications
Polymer-based Thermoelectric Materials :
- Progress in Polymer-based Thermoelectric Materials : The compound has structural similarities with organic conducting polymers like poly(3,4-ethylenedioxythiophene) (PEDOT), which are explored for their thermoelectric properties. Research indicates significant advancements in PEDOT-based thermoelectric materials, revealing potential in military and niche applications due to inherent attributes like weight, size, and flexibility (Yue & Xu, 2012).
Polymer-Inorganic Thermoelectric Nanocomposites :
- Advancements in Nanocomposite Thermoelectric Materials : The use of organic conducting polymers in creating polymer-inorganic thermoelectric nanocomposites has been a subject of increasing research. These materials, including those based on conducting polymers such as polyaniline, polythiophene, and polydimethylsiloxane, show promise due to features like low density, cost-effectiveness, and low thermal conductivity. Recent developments aim to overcome limitations in their thermoelectric performance (Du et al., 2012).
Applications in Epoxy-based Nanocomposite Coatings :
- Epoxy Polymers and Nanocomposites for Anticorrosive Coatings : The structural elements of the compound bear resemblance to those used in epoxy polymers and their composites, which are extensively applied as anticorrosive coatings for metals like carbon steel, especially in marine environments. Recent reviews have emphasized the need for further development, processing, and characterization of such materials to enhance their performance (Hsissou, 2021).
properties
IUPAC Name |
triethoxy-[3-(3-triethoxysilylpropyltetrasulfanyl)propyl]silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H42O6S4Si2/c1-7-19-29(20-8-2,21-9-3)17-13-15-25-27-28-26-16-14-18-30(22-10-4,23-11-5)24-12-6/h7-18H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTHOKNTVYKTUPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCSSSSCCC[Si](OCC)(OCC)OCC)(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H42O6S4Si2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
252335-34-5 | |
Record name | 3,16-Dioxa-8,9,10,11-tetrathia-4,15-disilaoctadecane, 4,4,15,15-tetraethoxy-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=252335-34-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID3029362 | |
Record name | 4,4,15,15-Tetraethoxy-3,16-dioxa-8,9,10,11-tetrathia-4,15-disilaoctadecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3029362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
539.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Liquid; Liquid; Liquid, Other Solid; Other Solid | |
Record name | 3,16-Dioxa-8,9,10,11-tetrathia-4,15-disilaoctadecane, 4,4,15,15-tetraethoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
4,4,15,15-Tetraethoxy-3,16-dioxa-8,9,10,11-tetrathia-4,15-disilaoctadecane | |
CAS RN |
40372-72-3 | |
Record name | Bis[3-(triethoxysilyl)propyl] tetrasulfide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40372-72-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4,15,15-Tetraethoxy-3,16-dioxa-8,9,10,11-tetrathia-4,15-disilaoctadecane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040372723 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,16-Dioxa-8,9,10,11-tetrathia-4,15-disilaoctadecane, 4,4,15,15-tetraethoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4,4,15,15-Tetraethoxy-3,16-dioxa-8,9,10,11-tetrathia-4,15-disilaoctadecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3029362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4,15,15-tetraethoxy-3,16-dioxa-8,9,10,11-tetrathia-4,15-disilaoctadecane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.888 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4,4,15,15-TETRAETHOXY-3,16-DIOXA-8,9,10,11-TETRATHIA-4,15-DISILAOCTADECANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J98V193ZRY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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